3-(2-Chloro-3-methoxyphenyl)propanoic acid
Description
Context and Significance within Arylpropanoic Acid Chemistry
3-(2-Chloro-3-methoxyphenyl)propanoic acid belongs to the arylpropanoic acids, a significant class of organic compounds. This family is structurally characterized by a propanoic acid moiety attached to an aryl group. The arylpropanoic acid scaffold is of substantial interest in medicinal chemistry, primarily because it forms the core structure for a major group of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.comresearchgate.net Well-known pharmaceuticals such as Ibuprofen and Naproxen are archetypal examples of this class. orientjchem.org
The significance of arylpropanoic acid derivatives extends beyond their anti-inflammatory effects. Research has demonstrated that compounds within this class possess a broad spectrum of biological activities, including analgesic, antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.netijpsr.com The presence of the carboxylic acid group is often crucial for the wide-ranging pharmacological activity observed in these molecules. ijpsr.com The versatility of the arylpropanoic acid structure allows for systematic modifications, where different substituents on the aryl ring can be introduced to modulate the compound's biological and physicochemical properties. ijpsr.com This makes the entire class a fertile ground for the discovery and development of new therapeutic agents. nih.gov
Research Rationale and Scope of Investigation
The specific substitution pattern of this compound—featuring a chloro group at the 2-position and a methoxy (B1213986) group at the 3-position of the phenyl ring—provides a clear rationale for its investigation. In drug discovery and medicinal chemistry, the introduction of halogen atoms (like chlorine) and methoxy groups to a parent molecule is a common strategy to fine-tune its activity. These modifications can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.
The research rationale for studying this particular compound would be to explore how this unique combination of substituents on the arylpropanoic acid framework affects its potential biological activity. The investigation would aim to determine if these modifications lead to enhanced or novel therapeutic properties compared to other known arylpropanoic acids. The scope of such an investigation would typically involve its chemical synthesis, characterization, and screening for various biological activities, building upon the established importance of the core structure. nih.gov
Chemical and Physical Data
Below are the known properties for this compound. Detailed experimental data such as melting point, boiling point, and solubility are not widely available in the cited literature.
| Property | Data |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.64 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=C(C=CC=C1Cl)CCC(=O)O |
| CAS Number | Not found |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOFIGKOEGZNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639958 | |
| Record name | 3-(2-Chloro-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853331-56-3 | |
| Record name | 3-(2-Chloro-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 853331-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 2 Chloro 3 Methoxyphenyl Propanoic Acid
Retrosynthetic Analysis and Strategic Precursors
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursor structures. This process helps to identify strategic bond disconnections and plan potential synthetic routes.
For 3-(2-chloro-3-methoxyphenyl)propanoic acid (I), two primary retrosynthetic disconnections are considered the most logical:
Cα-Cβ Bond Disconnection: This strategy involves disconnecting the bond between the alpha and beta carbons of the propanoic acid side chain. This leads to a synthon representing a 2-chloro-3-methoxyphenylmethyl cation and a "⁻COOH" anion. The practical chemical equivalents (reagents) for these synthons would be a 2-chloro-3-methoxybenzyl halide (e.g., bromide) and a cyanide salt, followed by hydrolysis.
Aryl-Cβ Bond Disconnection: A more common and versatile approach is to disconnect the bond between the aromatic ring and the β-carbon of the side chain. This leads to two key synthons: a 2-chloro-3-methoxyphenyl synthon (which could be an electrophile or a nucleophile) and a C3 propanoic acid synthon.
This second disconnection strategy gives rise to several viable forward synthetic pathways:
Via Heck Coupling: The aromatic precursor is a haloarene, such as 1-bromo- or 1-iodo-2-chloro-3-methoxybenzene, which can undergo a Heck coupling reaction with an acrylic acid derivative.
Via Aldehyde and C2 Synthon: The aromatic precursor is 2-chloro-3-methoxybenzaldehyde. This aldehyde can react with a two-carbon nucleophile, such as the enolate of a malonic ester or malonic acid itself, in a Knoevenagel or related condensation. The resulting unsaturated intermediate is then reduced to the saturated propanoic acid. This is often one of the most efficient and widely used routes.
Based on this analysis, the key strategic precursors for the synthesis of this compound are identified as 2-chloro-3-methoxybenzaldehyde and 1-halo-2-chloro-3-methoxybenzene . The availability and reactivity of these precursors are central to the choice of the final synthetic route.
Established and Emerging Synthetic Approaches
Building on the retrosynthetic analysis, several established and emerging methods can be employed to synthesize this compound. These are broadly categorized into transition-metal-catalyzed reactions and reductive pathways.
Transition-Metal-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for synthesizing substituted arylpropanoic acids.
Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) into a molecule using carbon monoxide (CO) gas or a CO surrogate. researchgate.net This method can be adapted to synthesize carboxylic acids and their derivatives from aryl halides. researchgate.net A plausible, though less direct, route to the target molecule could involve the carbonylation of a precursor like 1-(2-bromoethyl)-2-chloro-3-methoxybenzene. In this reaction, the aryl-palladium intermediate formed from the aryl halide undergoes migratory insertion of CO, followed by reaction with a nucleophile (in this case, water or an alcohol followed by hydrolysis) to yield the carboxylic acid or ester.
While highly versatile, the direct carbonylation to form the propanoic acid side chain in one step is complex. A more common application is the synthesis of the corresponding benzoic acid derivative, which would then require further steps to elaborate the side chain.
Table 1: Representative Conditions for Palladium-Catalyzed Methoxycarbonylation of Aryl Bromides This table presents general conditions for the methoxycarbonylation of aryl bromides, which could be adapted for a suitable precursor to this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Pressure (CO) | Typical Yield (%) |
| Pd(OAc)₂ / Xantphos | Na₂CO₃ | Toluene / Methanol | 80 | 1 atm | 85-95 |
| PdCl₂(PPh₃)₂ | Et₃N | DMF / Methanol | 100 | 1-10 atm | 80-92 |
| Pd/C | Et₃N | Methanol | 120 | 5 atm | 75-90 |
Data compiled from representative literature on palladium-catalyzed carbonylation reactions. researchgate.net
The Mizoroki-Heck reaction is a robust method for the arylation of alkenes. rsc.org This reaction is highly suitable for synthesizing the unsaturated precursor to this compound. The strategy involves the palladium-catalyzed coupling of an aryl halide, such as 1-bromo-2-chloro-3-methoxybenzene (B178452) or 1-iodo-2-chloro-3-methoxybenzene, with an acrylate (B77674) ester (e.g., ethyl acrylate or methyl acrylate). nih.gov
The reaction typically proceeds in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, or Pd/C), often with a phosphine (B1218219) ligand, and a base (e.g., triethylamine (B128534), potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. researchgate.netrsc.orgnih.govresearchgate.netnih.gov The product of this reaction is an ester of (E)-3-(2-chloro-3-methoxyphenyl)acrylic acid. Subsequent hydrolysis of the ester and reduction of the double bond (as described in section 2.2.3) yields the final target molecule.
Table 2: Representative Conditions for Mizoroki-Heck Reaction of Aryl Halides with Acrylates
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Iodobenzene | Ethyl Acrylate | 10% Pd/C | Et₃N | Cyrene | 150 | 75-95 rsc.org |
| Iodobenzene | Ethyl Acrylate | Bio-Pd NPs | Et₃N | DMF | 80 | 95 researchgate.net |
| Bromobenzene | Methyl Acrylate | Pd/C | Na₂CO₃ / Et₃N | NMP | 140 | >90 nih.gov |
| 1-Bromo-4-methoxybenzene | Ethyl 2-cyanoacrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | ~70 nih.govresearchgate.net |
Data compiled from literature detailing Heck reactions on similar substrates. researchgate.netrsc.orgnih.govnih.govresearchgate.net
Photochemical Transformation Methods
Photochemical reactions utilize light energy to promote chemical transformations, often proceeding through radical or excited-state intermediates. While powerful for accessing unique molecular architectures, the application of photochemical methods for the direct synthesis of a specific substituted propanoic acid like the target compound is not a standard or widely reported strategy. In principle, a radical-based addition to a precursor could be envisioned, but controlling regioselectivity on the substituted aromatic ring would be a significant challenge. This approach remains largely exploratory for this class of compounds.
Reductive Pathways for Saturated Propanoic Acid Formation
Reductive pathways are crucial for the final step in many syntheses of saturated phenylpropanoic acids, converting an unsaturated precursor into the final product. This approach typically follows a condensation reaction to build the C3 side chain with a carbon-carbon double bond, which is then reduced.
A highly effective and common two-step sequence is:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. For the synthesis of the target molecule, the precursor 2-chloro-3-methoxybenzaldehyde is reacted with malonic acid. The reaction is typically catalyzed by a weak base like pyridine (B92270) or triethylamine and often results in a spontaneous decarboxylation to yield (E)-3-(2-chloro-3-methoxyphenyl)acrylic acid.
Table 3: Representative Conditions for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzaldehyde | Malonic Acid | Triethylamine | Toluene | Reflux | ~90 |
| Substituted Benzaldehydes | Malonic Acid | Pyridine | Pyridine | 100 | 85-99 |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Room Temp. | High |
Data compiled from representative literature on Knoevenagel condensations.
Catalytic Hydrogenation: The unsaturated acrylic acid derivative formed in the Knoevenagel condensation is then reduced to the saturated propanoic acid. The most common method for this transformation is catalytic hydrogenation. This involves treating the unsaturated acid with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at room temperature and moderate pressure. This reduction is usually highly efficient and chemoselective, reducing the C=C double bond without affecting the aromatic ring or the carboxylic acid group. However, care must be taken to avoid dehalogenation (removal of the chloro substituent), which can sometimes occur under harsh hydrogenation conditions. researchgate.net
Table 4: Representative Conditions for Catalytic Hydrogenation of Cinnamic Acid Derivatives
| Substrate | Catalyst | Solvent | H₂ Pressure | Temperature | Typical Yield (%) |
| Cinnamic Acid | Raney Nickel / NaBH₄ | Water (alkaline) | N/A | 40-45°C | 97 |
| Acrylic Rosin | 3.1% Pd/C | N/A | 5 MPa | 180°C | High |
| Alkenes | Pd/C | Methanol | 1 atm | Room Temp. | >95 researchgate.net |
Data compiled from literature detailing the reduction of similar unsaturated acids. researchgate.net
C-C Coupling Reactions for Arylpropanoic Acid Construction
The construction of the 3-arylpropanoic acid scaffold often relies on robust carbon-carbon bond-forming reactions catalyzed by transition metals. These cross-coupling reactions are fundamental in modern organic synthesis for their efficiency and functional group tolerance. mdpi.comrsc.org Palladium-catalyzed reactions, in particular, are widely employed to connect an aryl component with an alkyl chain. mdpi.com
Several named reactions can be adapted for this purpose, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com In a typical Suzuki-Miyaura approach, an aryl halide or triflate, such as 1-bromo-2-chloro-3-methoxybenzene, is coupled with a suitable three-carbon organoboron reagent in the presence of a palladium catalyst and a base. mdpi.com Alternatively, a Heck-type reaction could involve the coupling of 1-bromo-2-chloro-3-methoxybenzene with an acrylate ester, followed by reduction of the resulting double bond to yield the propanoate ester, which is then hydrolyzed to the desired acid. The Sonogashira coupling, while typically used to form aryl-alkyne bonds, can also be a precursor route; the resulting alkyne can be subsequently reduced to the required saturated alkyl chain. mdpi.com
These methods offer versatility, with reaction conditions often being mild and compatible with a range of functional groups present on the aromatic ring. mdpi.com The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. mdpi.com
Table 1: Overview of Potential C-C Coupling Strategies
| Coupling Reaction | Aryl Precursor | C3 Synthon Example | Catalyst System (Typical) | Key Transformation |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Chloro-3-methoxy-phenylboronic acid | 3-Bromopropanoic acid ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Formation of an Aryl-Alkyl bond directly. |
| Heck | 1-Bromo-2-chloro-3-methoxybenzene | Methyl acrylate | Pd(OAc)₂, Ligand (e.g., PPh₃) | Vinylation of the aryl halide followed by hydrogenation. |
| Sonogashira | 1-Iodo-2-chloro-3-methoxybenzene | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynylation of the aryl halide followed by reduction. mdpi.com |
Oxythallation and Related Reactions
Oxythallation reactions, which involve the addition of a thallium(III) salt and a nucleophile across a double or triple bond, represent a powerful method for the oxidation of organic substrates. While direct oxythallation of an alkene to produce a 3-arylpropanoic acid is not a standard procedure, related transformations using thallium(III) nitrate (B79036) (TTN) can be employed to synthesize arylalkanoic acids from suitable precursors. researchgate.net
One such method involves the oxidative rearrangement of aryl ketones. researchgate.net For instance, a propiophenone (B1677668) derivative, 1-(2-chloro-3-methoxyphenyl)propan-1-one, could potentially be oxidized using thallium(III) nitrate to induce a 1,2-aryl shift, yielding a rearranged ester that can be hydrolyzed to the corresponding 2-arylpropanoic acid. A more relevant pathway for the target molecule involves the oxidation of acetylenes. acs.org The reaction of a terminal alkyne with TTN can lead to the formation of arylacetic acid derivatives. acs.org
It is critical to note that thallium compounds are highly toxic, which has led to a significant decline in their use in favor of less hazardous reagents like those based on palladium, iodine, or bismuth. researchgate.net Research has shown that reagents like iodine-silver nitrate can often achieve similar transformations to thallium(III) without the associated toxicity. researchgate.net
Table 2: Thallium(III)-Mediated Oxidation for Arylalkanoic Acid Synthesis
| Substrate Type | Reagent | Intermediate Type | Product Type |
|---|---|---|---|
| Aryl Ketone | Thallium(III) Nitrate | Organothallium species | α-Arylalkanoic Acid Ester researchgate.net |
Stereoselective Synthesis of this compound Enantiomers
The synthesis of single enantiomers of chiral drugs is of paramount importance in the pharmaceutical industry, as the biological activity often resides in only one of the enantiomers. nih.gov Methodologies to produce enantiomerically pure this compound include asymmetric synthesis and biocatalytic resolutions.
Asymmetric Alkylation Methodologies (e.g., Oxazolidinone Derivatives)
Asymmetric alkylation using chiral auxiliaries is a robust and widely adopted strategy for the stereocontrolled synthesis of chiral carboxylic acids. Evans' oxazolidinone auxiliaries are particularly effective for this purpose. nih.gov This method involves the temporary attachment of a prochiral substrate to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled. nih.gov
The synthesis would commence with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. The resulting imide is then deprotonated using a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate. This enolate is then alkylated with an electrophile, in this case, 2-chloro-3-methoxybenzyl bromide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a highly diastereoselective alkylation. The final step involves the hydrolytic cleavage of the chiral auxiliary, typically with lithium hydroxide, to release the desired enantiomerically enriched this compound and recover the oxazolidinone auxiliary.
Table 3: Key Stages of Asymmetric Synthesis via Oxazolidinone Auxiliary
| Step | Description | Reagents | Purpose |
|---|---|---|---|
| 1. Acylation | Attachment of the propionyl group to the chiral auxiliary. | Chiral Oxazolidinone, Propionyl Chloride, Base | Formation of the N-propionyl imide. |
| 2. Enolate Formation | Deprotonation to form a chiral Z-enolate. | LDA or NaHMDS | Creation of the nucleophile with facial bias. |
| 3. Alkylation | Diastereoselective reaction with the benzyl (B1604629) halide. | 2-Chloro-3-methoxybenzyl bromide | Introduction of the arylmethyl group with stereocontrol. |
| 4. Cleavage | Hydrolysis to release the chiral acid and auxiliary. | LiOH, H₂O₂ | Liberation of the final product and recovery of the auxiliary. |
Enzymatic Synthesis and Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to classical chemical synthesis for producing enantiomerically pure compounds. nih.gov Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic mixtures of arylpropanoic acids and their esters. researchgate.netalmacgroup.com
In a typical enzymatic kinetic resolution (EKR), a racemic mixture of this compound ethyl ester is treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or a lipase from Pseudomonas species, in a buffered aqueous solution or an organic solvent. almacgroup.commdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) largely unreacted. mdpi.com The resulting mixture of the acid and the unreacted ester can then be separated. This method allows for access to both enantiomers from a single resolution process. mdpi.com
A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single desired enantiomer, overcoming the 50% yield limitation of standard EKR. rsc.org This is often achieved by including a suitable metal catalyst that facilitates the racemization of the unreacted ester. rsc.orgrsc.org
Table 4: Comparison of Biocatalytic Approaches
| Method | Principle | Starting Material | Products | Maximum Theoretical Yield |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Enantioselective hydrolysis of a racemic ester by a hydrolase. almacgroup.com | Racemic ester of this compound | (R)-Acid and (S)-Ester (or vice versa) | 50% for each enantiomer |
| Dynamic Kinetic Resolution (DKR) | EKR combined with in-situ racemization of the unreacted enantiomer. rsc.org | Racemic ester of this compound | Single enantiomer of the acid (or ester) | 100% |
Chemical Reactivity and Derivatization of 3 2 Chloro 3 Methoxyphenyl Propanoic Acid
Utility as a Synthetic Intermediate for Advanced Organic Molecules
Substituted phenylpropanoic acids are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules with diverse applications. The unique substitution pattern of 3-(2-Chloro-3-methoxyphenyl)propanoic acid, featuring a chloro, a methoxy (B1213986), and a propanoic acid moiety, offers multiple points for chemical modification, making it a potentially versatile intermediate in the synthesis of novel organic compounds.
The general strategy for utilizing such compounds involves the selective transformation of one or more of its functional groups to construct larger, more intricate molecular architectures. For instance, analogous 3-arylpropanoic acid derivatives have been employed in the synthesis of various heterocyclic systems and pharmacologically relevant scaffolds.
Table 1: Examples of Advanced Organic Molecules from Analogous Propanoic Acid Derivatives
| Starting Propanoic Acid Derivative | Resulting Advanced Molecule/Scaffold | Synthetic Transformation |
| 3-(Indol-3-yl)propionic acid | Uhle's ketone | Friedel-Crafts acylation/cyclization |
| 3-(Furan-2-yl)propenoic acids | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Hydroarylation |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Substituted amino acid derivatives | Various N- and O-functionalizations |
| Indole-3-propionic acid | Indole-1,2,4-triazole derivatives | Multi-step synthesis involving cyclization |
Functional Group Transformations and Reaction Pathways
The chemical reactivity of this compound is characterized by the transformations of its carboxylic acid function and the potential for reactions on the aromatic ring.
The carboxylic acid group is the most reactive site for a variety of transformations:
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. This is a common protecting group strategy or a means to modify the pharmacokinetic properties of a molecule.
Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with primary or secondary amines affords amides. This transformation is fundamental in the synthesis of peptides and other biologically active compounds.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-chloro-3-methoxyphenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: While not always straightforward, decarboxylation can be achieved under specific conditions, leading to the formation of a 2-chloro-3-methoxypropylbenzene derivative.
The aromatic ring offers further opportunities for derivatization, although the existing substituents will direct the position of any new incoming groups:
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director, while the chloro and the propanoic acid groups are deactivating, with the chloro group directing to ortho and para positions and the alkyl chain also having a weak ortho-, para-directing effect. The interplay of these directing effects will govern the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.
Nucleophilic Aromatic Substitution: The presence of an electron-withdrawing chloro group could potentially allow for nucleophilic aromatic substitution under forcing conditions, where the chloride is displaced by a suitable nucleophile.
Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds at this position.
Table 2: Potential Functional Group Transformations of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester derivative |
| Carboxylic Acid | Amide Formation | SOCl₂, then Amine | Amide derivative |
| Carboxylic Acid | Reduction | LiAlH₄ | 3-(2-Chloro-3-methoxyphenyl)propan-1-ol |
| Aromatic Ring (Chloro) | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl-substituted derivative |
| Aromatic Ring (Chloro) | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted derivative |
| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
Cyclization Chemistry (referencing analogous propanoic acid derivatives)
The propanoic acid side chain in conjunction with the ortho-substituted phenyl ring provides a structural motif that is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic ring systems.
A prominent example of such a reaction is the Friedel-Crafts acylation . Upon conversion of the carboxylic acid to a more reactive species like an acyl chloride or by using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent, an intramolecular electrophilic attack on the electron-rich aromatic ring can occur. In the case of this compound, cyclization could potentially lead to the formation of a substituted tetralone. The regiochemistry of this cyclization would be influenced by the directing effects of the existing chloro and methoxy substituents.
Based on analogous structures, cyclization of 3-phenylpropanoic acids typically proceeds to form a six-membered ring. For instance, the intramolecular cyclization of 3-(indol-3-yl)propionic acid is a key step in the synthesis of Uhle's ketone.
Table 3: Potential Cyclization Products from this compound
| Reaction Type | Reagents/Conditions | Potential Product Structure | Ring System Formed |
| Intramolecular Friedel-Crafts Acylation | PPA or SOCl₂ then AlCl₃ | Substituted Tetralone | Six-membered carbocycle |
| Pictet-Spengler type reaction (after modification) | Formaldehyde (or other aldehyde), Acid | Tetrahydroisoquinoline derivative (requires prior modification of the propanoic acid chain to an amine) | Six-membered nitrogen heterocycle |
These cyclization strategies are powerful tools in synthetic organic chemistry for the construction of polycyclic molecules from relatively simple acyclic precursors. The specific substitution pattern of this compound offers a unique template for the synthesis of novel and potentially bioactive cyclic compounds.
Advanced Analytical Characterization of 3 2 Chloro 3 Methoxyphenyl Propanoic Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum for 3-(2-Chloro-3-methoxyphenyl)propanoic acid is predicted to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10-12 ppm. libretexts.org The aliphatic portion of the molecule, the propanoic acid chain, would produce two signals, each integrating to two protons. These would appear as triplets due to mutual spin-spin coupling. The methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) is expected around 2.7 ppm, while the benzylic methylene group (β-CH₂) would be slightly further downfield, around 3.0 ppm, due to the influence of the aromatic ring. blogspot.comchemicalbook.com The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet at approximately 3.8-3.9 ppm. The aromatic region would display a complex pattern for the three remaining protons on the benzene (B151609) ring, influenced by the chloro and methoxy substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. libretexts.orglibretexts.org The carbons of the aliphatic chain are expected in the range of 30-40 ppm. pearson.com The methoxy carbon signal is typically found around 55-60 ppm. rsc.orgmdpi.com The six aromatic carbons would produce distinct signals in the 110-160 ppm region, with their specific shifts determined by the electronic effects of the chloro and methoxy substituents. The carbon bearing the chlorine atom and the carbon bearing the methoxy group would be significantly affected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -COOH | 10.0 - 12.0 (broad s) | 175 - 180 |
| Ar-H | 6.8 - 7.4 (m) | - |
| -OCH₃ | ~3.9 (s) | ~56 |
| Ar-CH₂- | ~3.0 (t) | ~35 |
| -CH₂-COOH | ~2.7 (t) | ~30 |
Note: Chemical shifts are predictions based on analogous structures and substituent effects. s = singlet, t = triplet, m = multiplet.
Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated from 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. libretexts.orglibretexts.orgorgchemboulder.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch should appear in the region of 1700-1725 cm⁻¹. orgchemboulder.comechemi.com Other significant peaks include C-H stretching from the aliphatic chain just below 3000 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C in-ring stretching bands around 1600 and 1500 cm⁻¹, and C-O stretching vibrations for the acid and the ether linkage between 1050 and 1300 cm⁻¹. libretexts.orgudel.edu The C-Cl stretch typically appears in the fingerprint region, usually between 600 and 800 cm⁻¹.
Table 2: Predicted Characteristic FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carbonyl) | 1725 - 1700 | Strong, Sharp |
| C=C stretch (Aromatic Ring) | ~1600, ~1500 | Medium, Sharp |
| C-O stretch (Acid & Ether) | 1320 - 1050 | Strong |
Note: These are expected ranges and can be influenced by the specific molecular environment and sample state.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugation. The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits a primary absorption band (E2-band) around 204 nm and a secondary, less intense band (B-band) around 254 nm. up.ac.za The presence of substituents on the ring alters the position and intensity of these bands. Both the chloro and methoxy groups are auxochromes, which contain non-bonding electrons that can interact with the benzene pi-system, typically causing a bathochromic shift (a shift to longer wavelengths). cdnsciencepub.com Therefore, it is expected that the absorption maxima for this compound would be shifted to wavelengths longer than 260 nm.
Mass Spectrometry Techniques (e.g., LC/MS-MS for compound identification and purity)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (Molecular Weight: 214.64 g/mol ), the molecular ion peak [M]⁺ would be observed. A crucial feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third that of the [M]⁺ peak, which is characteristic of a compound containing one chlorine atom. libretexts.org
Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl radical (-OH) to give an [M-17]⁺ fragment and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ fragment. libretexts.orgyoutube.comwhitman.edu Alpha-cleavage between the benzylic carbon and the adjacent methylene group could lead to a prominent tropylium-like ion. Studies on related chlorinated phenylpropenoates have shown that a characteristic fragmentation can involve the loss of the chlorine atom. nih.gov
Table 3: Predicted Key Mass Spectral Fragments
| m/z Value | Predicted Fragment Ion | Notes |
|---|---|---|
| 214/216 | [C₁₀H₁₁³⁵ClO₃]⁺ / [C₁₀H₁₁³⁷ClO₃]⁺ | Molecular ion peak (M⁺) with characteristic chlorine isotope pattern. |
| 197/199 | [M - OH]⁺ | Loss of hydroxyl radical. |
| 169/171 | [M - COOH]⁺ | Loss of carboxyl group. |
Note: Fragmentation is complex and these represent only some of the likely primary fragmentation pathways.
Chromatographic Methods for Separation and Purity Assessment
Chromatography is essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. bme.huresearchgate.netsielc.com This technique separates compounds based on their hydrophobicity.
A typical RP-HPLC system would employ a C18 stationary phase (a nonpolar, octadecyl-functionalized silica). The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, the mobile phase would be acidified, for example, with formic acid or phosphoric acid. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic ring absorbs strongly, likely around 260-270 nm, as suggested by its UV-Vis characteristics. The retention time of the compound would be a key identifier under specific method conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis.
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~265 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Enantioseparation Techniques (e.g., Chiral HPLC, Countercurrent Chromatography)
The separation of enantiomers from a racemic mixture is a critical step in the characterization of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) and Countercurrent Chromatography (CCC) are powerful techniques for achieving such separations.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is fundamental to achieving successful separation. For phenylpropanoic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. These CSPs, often coated or immobilized on a silica (B1680970) gel support, provide a chiral environment where enantiomers can form transient diastereomeric complexes, leading to different retention times.
For instance, the enantiomeric resolution of structurally related compounds like 2-(4-chloro-2-methylphenoxy)propanoic acid has been successfully demonstrated using an α1-acid glycoprotein (B1211001) column. nih.gov Furthermore, various amide derivatives of this compound were separated on a "Pirkle-type" column, which features N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine as the chiral ligand. nih.gov The selection of the mobile phase, which typically consists of a mixture of an organic solvent (like hexane) and an alcohol (like isopropanol), is optimized to maximize the separation factor (α) and resolution (Rs).
Interactive Data Table: Chiral HPLC Separation Parameters for Phenylpropanoic Acid Analogs
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| 2-(4-chloro-2-methylphenoxy)propanoic acid | α1-acid glycoprotein (Enantiopac) | Phosphate buffer/2-propanol | 1.25 | 1.1 | nih.gov |
| Amide derivative of CMPP | N-(3,5-dinitrobenzoyl)-(R)-phenylglycine | Hexane/Isopropanol/Acetic Acid | 1.18 | 1.5 | nih.gov |
| 2-Phenylpropionic acid | ODS C18 with HP-β-CD additive | HP-β-CD buffer/Methanol/Acetic Acid | >1.1 | >1.5 |
Countercurrent Chromatography (CCC):
Countercurrent chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus minimizing irreversible adsorption and sample degradation. It is particularly well-suited for the preparative separation of enantiomers. In the context of chlorophenyl)propanoic acids, CCC has been employed using a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), dissolved in the aqueous stationary phase. researchgate.net
The separation mechanism relies on the differential partitioning of the enantiomers between the two immiscible liquid phases due to the formation of transient diastereomeric inclusion complexes with the chiral selector. The position of the chlorine substituent on the phenyl ring has been shown to significantly influence the enantioseparation. For example, 2-(3-chlorophenyl)propanoic acid was successfully separated by CCC, while its 2-chloro and 4-chloro isomers were not resolved under the same conditions, highlighting the subtle steric and electronic effects that govern chiral recognition. researchgate.net
Interactive Data Table: Countercurrent Chromatography Enantioseparation of Phenylpropanoic Acid Isomers
| Compound | Chiral Selector | Two-Phase Solvent System | Enantioseparation Factor (α) | Outcome | Reference |
| 2-(3-chlorophenyl)propanoic acid | Hydroxypropyl-β-cyclodextrin | n-Hexane/Ethyl Acetate (B1210297)/Buffer | 1.15 | Successful Separation | researchgate.net |
| 2-(2-chlorophenyl)propanoic acid | Hydroxypropyl-β-cyclodextrin | n-Hexane/Ethyl Acetate/Buffer | ~1.0 | No Resolution | researchgate.net |
| 2-(4-chlorophenyl)propanoic acid | Hydroxypropyl-β-cyclodextrin | n-Hexane/Ethyl Acetate/Buffer | ~1.0 | No Resolution | researchgate.net |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unequivocal proof of its absolute configuration and detailed insights into its solid-state conformation and intermolecular interactions. researchgate.net
For a chiral molecule like this compound, obtaining a single crystal of an enantiomerically pure sample is the first and often most challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of all atoms in the crystal lattice can be determined.
The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Friedel's Law. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center. researchgate.net A Flack parameter close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 3-(3-methoxyphenyl)propanoic acid provides valuable insights. The crystal structure of this analog reveals that the molecules form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. These dimers are further interconnected by weaker C-H···O and C-H···π interactions, building a two-dimensional molecular sheet.
Interactive Data Table: Representative Crystallographic Data for a Phenylpropanoic Acid Analog
| Parameter | Value (for 3-(3-methoxyphenyl)propanoic acid) |
| Chemical Formula | C₁₀H₁₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 10.98 |
| b (Å) | 5.21 |
| c (Å) | 16.34 |
| β (°) | 106.5 |
| Volume (ų) | 894.6 |
| Z (molecules/unit cell) | 4 |
This structural information is vital for understanding the physicochemical properties of the compound, such as its melting point and solubility, and provides a basis for computational modeling and structure-activity relationship studies.
Computational and Theoretical Investigations of 3 2 Chloro 3 Methoxyphenyl Propanoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is routinely employed to predict a wide range of molecular characteristics with a high degree of accuracy.
Geometry Optimization and Conformational Landscape Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like 3-(2-Chloro-3-methoxyphenyl)propanoic acid, which contains a rotatable propanoic acid chain, this would involve a conformational landscape analysis. This process identifies various low-energy conformers and the energetic barriers between them. While general principles of steric hindrance and intramolecular interactions can infer likely conformations, specific dihedral angles and bond lengths for this compound have not been reported.
Electronic Structure Analysis (Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP))
The electronic properties of a molecule are key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs), provides insights into its electron-donating and accepting capabilities. Natural Bond Orbital (NBO) analysis would offer a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation. A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack. For this compound, one could hypothesize the electronegative chlorine and oxygen atoms would create regions of negative potential, but precise values and visualizations are absent from the literature.
Prediction of Spectroscopic Properties (NMR Chemical Shifts (GIAO), Vibrational Frequencies, UV-Vis Spectra (TD-DFT))
Computational methods can predict various spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of a compound. asianresassoc.org Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. technologynetworks.com Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. While experimental spectra for this compound may exist in proprietary databases, a theoretical analysis and assignment of these properties are not publicly documented.
Thermodynamic Parameters and Reaction Mechanisms (Methodological Application in Chemical Reactivity)
DFT calculations can also determine important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. This information is vital for predicting the spontaneity and equilibrium of chemical reactions. Furthermore, computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. This allows for a deeper understanding of chemical reactivity and the factors that control reaction pathways.
Molecular Docking and Ligand-Target Interaction Profiling (Focus on Methodological Development and Application in Chemical Research)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scilit.com This method is extensively used in drug discovery to screen for potential drug candidates by predicting how they might interact with a biological target, such as a protein receptor. The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and calculating the binding affinity. This provides a methodological framework for identifying potential biological targets and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-target complex. However, without a specific biological target of interest for this compound, no such docking studies have been reported.
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
The core components for such an analysis are:
The carboxylic acid head group.
The flexible ethyl linker.
The substituted phenyl ring.
Influence of the Phenyl Ring Substituents
The substitution pattern on the phenyl ring is critical to the molecule's electronic and conformational properties. The chlorine atom at the C2 position and the methoxy (B1213986) group at the C3 position create a unique electronic environment.
Chlorine Atom (C2): As an electron-withdrawing group, the chlorine atom significantly influences the electrostatic potential of the phenyl ring. Its presence can create a region of positive electrostatic potential (an electron-poor area), which could be crucial for interactions with electron-rich pockets in a hypothetical biological target.
Molecular Electrostatic Potential (MEP) Analysis
A key computational tool for understanding SAR is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, an MEP analysis would likely reveal:
A strong negative potential around the carboxylic acid group, making it a prime site for hydrogen bonding or ionic interactions.
A region of negative potential associated with the methoxy oxygen, indicating its capacity as a hydrogen bond acceptor.
A complex electrostatic landscape on the phenyl ring due to the competing electronic effects of the chloro and methoxy substituents.
Frontier Molecular Orbital Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. In a hypothetical SAR context, modifications that alter the HOMO-LUMO gap could modulate the molecule's reactivity and, consequently, its biological activity.
Hypothetical Modifications and SAR Predictions
A computational SAR study would model various analogs of the parent compound to predict their potential activity. The following table outlines some hypothetical modifications and their predicted impact from a computational standpoint.
| Modification | Rationale for Investigation | Predicted Computational Impact |
| Positional Isomers of Substituents | To understand the importance of the 2-chloro, 3-methoxy substitution pattern. | Shifting the chloro and methoxy groups would significantly alter the molecule's dipole moment and MEP map, potentially changing its binding orientation in a target site. |
| Replacement of Chlorine | To probe the role of the halogen atom (e.g., replacing Cl with F, Br, or I). | Altering the halogen would modify the steric bulk and electronic effect at the C2 position. A fluorine atom would be more electronegative but smaller, while bromine and iodine would be larger and more polarizable. |
| Modification of the Methoxy Group | To evaluate the importance of the hydrogen bond acceptor and its size (e.g., replacing -OCH3 with -OH, -OC2H5). | An -OH group could act as both a hydrogen bond donor and acceptor. A larger ethoxy group (-OC2H5) would increase steric hindrance. |
| Alterations to the Propanoic Acid Chain | To assess the optimal length and flexibility of the linker (e.g., changing to acetic or butanoic acid). | Shortening or lengthening the chain would affect the distance and orientation of the carboxylic acid group relative to the aromatic ring, which is often critical for optimal target interaction. |
These computational predictions would then guide the synthesis of the most promising derivatives for further biological evaluation. Studies on similar, though distinct, molecules like chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives have successfully used molecular modeling, including docking and molecular dynamics, to investigate binding modes and rationalize agonist activity at specific receptors. nih.gov This highlights the power of computational approaches in understanding and optimizing molecular structures for desired biological functions.
Q & A
Q. How does X-ray crystallography clarify the compound’s molecular conformation?
- Methodological Answer : Co-crystallize with a protein (e.g., serum albumin) to resolve binding modes. Compare dihedral angles of the propanoic acid chain with DFT-optimized geometries to assess steric effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
